Home > Products > Screening Compounds P143251 > 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-
6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- -

6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

Catalog Number: EVT-8197801
CAS Number:
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is a chemical compound that belongs to a class of heterocyclic compounds. It is recognized for its potential therapeutic applications, particularly in oncology. The compound is a derivative of rucaparib, which is an FDA-approved drug used for treating ovarian cancer associated with BRCA mutations. Its systematic name reflects its complex molecular structure, which includes elements characteristic of both pyrrole and benzazepine.

Source and Classification

The compound has been identified in various chemical databases and patents, notably associated with rucaparib and its synthetic pathways. The International Non-proprietary Name (INN) for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef]benzazepin-6-one . This classification places it within the broader category of anti-cancer agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- typically involves several key steps:

  1. Substitution Reactions: Initial steps may include the introduction of the fluorine atom at the 8-position on the benzazepine ring.
  2. Cyclization: This step forms the core structure by creating the fused pyrrole-benzazepine framework.
  3. Functional Group Modifications: Various functional groups such as methylamine may be introduced to enhance biological activity.

Common solvents used during synthesis include ethanol and tetrahydrofuran due to their effectiveness in facilitating reactions under controlled conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula for this compound is C11H9FN2OC_{11}H_{9}FN_{2}O, with a molecular weight of approximately 204.20 g/mol . The structure features:

  • A pyrrole ring fused to a benzazepine structure, contributing to its unique pharmacological properties.
  • The fluorine atom at the 8-position plays a critical role in its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic attack by various reagents like amines or hydrazines.
  2. Cyclization Reactions: These are essential for forming the bicyclic structure characteristic of benzazepines.
  3. Reduction Reactions: These may be employed to modify functional groups to enhance solubility or bioavailability.
Mechanism of Action

Process and Data

The mechanism of action for 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- primarily involves inhibition of specific enzymes related to DNA repair processes. By targeting poly(ADP-ribose) polymerases (PARPs), this compound disrupts cancer cell survival mechanisms:

  1. Inhibition of DNA Repair: By inhibiting PARP enzymes, the compound prevents cancer cells from repairing DNA damage.
  2. Induction of Apoptosis: Accumulated DNA damage leads to programmed cell death in malignant cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Melting Point: Specific melting points are often determined during synthesis but are not universally reported.

These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical formulations.

Applications

Scientific Uses

The primary application of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- lies within oncology as a potential therapeutic agent against cancers that exhibit BRCA mutations. Ongoing research aims to explore its efficacy in combination therapies or as a standalone treatment option for various malignancies beyond ovarian cancer .

Synthetic Methodologies for 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

Key Reaction Pathways in Core Heterocyclic Framework Construction

The synthesis of the tricyclic benzazepine core requires precise sequential reactions to establish the fused ring system. The core structure combines a pyrrole moiety fused with a benzazepine unit, creating a conformationally constrained scaffold essential for pharmacological activity modulation.

Cyclization Strategies for Pyrrolo-Benzazepine Fusion

Two predominant cyclization approaches dominate the literature: intramolecular Friedel-Crafts acylation and palladium-catalyzed intramolecular arylation. The Friedel-Crafts route involves treating linear precursors containing both aromatic and amide functionalities with Lewis acids (e.g., aluminum chloride) to form the central seven-membered lactam ring. This method typically yields the unsubstituted tricyclic core in 45-65% yield but suffers from moderate regioselectivity issues [5]. Alternatively, palladium-catalyzed intramolecular arylation employs brominated precursors with catalysts like palladium acetate and ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in refluxing toluene. This approach achieves superior regiocontrol (>90%) and higher yields (70-85%) but requires expensive catalysts [10]. Microwave-assisted cyclization has emerged as an efficient variant, reducing reaction times from hours to minutes while maintaining yields above 75% [5].

Table 1: Comparison of Core Cyclization Methods

MethodConditionsYield (%)Regioselectivity
Friedel-Crafts AcylationAluminum Chloride, Dichloromethane, 25°C45-65Moderate
Palladium-Catalyzed ArylationPalladium Acetate, Sodium tert-Butoxide, Toluene70-85High (>90%)
Microwave-Assisted150°C, 20 min, N,N-Dimethylformamide75-82High

Fluorine Introduction at the 8-Position: Electrophilic vs. Nucleophilic Approaches

Fluorination at the C8 position proceeds via electrophilic or late-stage nucleophilic substitution. Electrophilic fluorination employs fluorine gas or selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on the preformed tricyclic core, requiring precise temperature control (-10°C to 0°C) to prevent polyfluorination. This method affords 60-75% yield but generates significant regioisomeric impurities when ring substituents are present [9]. Nucleophilic fluorination via halogen exchange utilizes microwave-assisted heating of 8-bromo precursors with potassium fluoride in polar aprotic solvents like N-methyl-2-pyrrolidone at 180°C. This method achieves >98% regioselectivity and 80-90% yields but requires high-purity brominated intermediates [6]. Recent advances employ continuous flow systems for electrophilic fluorination, enhancing safety profile and reproducibility through precise residence time control [3].

Table 2: Fluorination Method Comparison

MethodReagents/ConditionsYield (%)Regioselectivity
Electrophilic (Selectfluor®)Selectfluor®, Dichloromethane, 0°C60-75Moderate (85%)
Nucleophilic Halogen ExchangePotassium Fluoride, N-Methyl-2-pyrrolidone, 180°C80-90High (>98%)
Continuous Flow FluorinationFluorine Gas, Acetonitrile, 25°C, 10 min residence75-82High (95%)

Functionalization Techniques for Analog Development

Substituent Engineering at the Tetrahydro Region

Nitrogen functionalization at the tetrahydro region positions (N1 or N5) employs protective group strategies due to differing basicity. Common approaches include:

  • Alkylation: Selective monoalkylation uses bulky electrophiles (e.g., tert-butyl bromoacetate) with sodium hydride base in tetrahydrofuran at -78°C to prevent dialkylation. This achieves 70-85% yields for secondary amines [5].
  • Acylation: Trifluoroacetyl or trichloroacetyl protective groups permit orthogonal functionalization. The trichloroacetyl group demonstrates superior stability during subsequent transformations and is readily removed via zinc dust reduction in aqueous methanol [10].
  • Arylation: Buchwald-Hartwig amination couples aryl halides using catalysts such as palladium tri-tert-butylphosphonium tetrafluoroborate and sodium tert-butoxide in toluene at 110°C. Electron-deficient aryl halides react efficiently (65-80% yield), while sterically hindered substrates require optimized ligand systems [10]. Brominated derivatives (e.g., 2-bromo-8-fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one; CAS 283173-80-8) serve as key intermediates for synthesizing analogs bearing 4-methylphenyl groups at the 2-position through Suzuki coupling [6].

Late-Stage Modifications for Bioactivity Optimization

Late-stage functionalization focuses on enhancing target binding affinity and metabolic stability:

  • Bioisosteric Replacement: Carbonyl group conversion to thioamide (phosphorus pentasulfide in pyridine) improves PARP1 inhibition potency by 3-5 fold in cellular assays [7].
  • Polar Group Incorporation: Sulfoxide or sulfone derivatives synthesized via controlled oxidation (meta-chloroperbenzoic acid in dichloromethane) enhance aqueous solubility while maintaining nanomolar enzymatic inhibition [5].
  • Prodrug Synthesis: Esterification of lactam nitrogen with promoieties like pivaloyloxymethyl bromide (potassium carbonate, N,N-dimethylformamide, 60°C) improves oral bioavailability by 40% in preclinical models [10]. These modifications demonstrate significant structure-activity relationship effects, particularly for developing PARP inhibitors like rucaparib where the core serves as a key intermediate [3] [9].

Scalable Synthesis and Process Optimization

Continuous Flow Technology in Industrial-Scale Production

Traditional batch synthesis faces challenges in hazardous intermediate handling and temperature control during fluorination and high-pressure hydrogenation steps. Continuous flow systems resolve these issues through:

  • Enhanced Mass/Heat Transfer: Microreactors maintain precise temperature gradients (±2°C) during exothermic fluorinations, improving yield reproducibility to >95% consistency [3].
  • Hazard Mitigation: Electrochemical flow cells generate hazardous diazonium intermediates in situ at millimolar concentrations, eliminating bulk storage risks [3].
  • Integrated Purification: Inline liquid-liquid separators coupled with continuous distillation units achieve >99.5% purity without manual intervention [3].

Table 3: Batch vs. Flow Process Metrics

ParameterBatch ProcessContinuous Flow Process
Annual Capacity100 kg100 metric tons
Fluorination Yield68% ± 12%89% ± 3%
Purity after Workup97-99%99.5-99.9%
Hazardous Material HandlingMultiple manual transfersFully contained system
Process StepsUp to 12 discrete steps5 integrated steps

Industrial implementations (e.g., NINGBO INNO PHARMCHEM CO., LTD.) utilize proprietary continuous flow platforms combining nitration, hydrogenation, and fluorination modules. This integrated approach reduces synthesis from 12 batch steps to 5 continuous operations, increasing annual output from 100 kg to 100 metric tons while maintaining 99.95% purity specifications [3]. The technology enables scalability from laboratory to commercial production without re-optimization, significantly reducing manufacturing costs for rucaparib and related therapeutics [9].

Properties

Product Name

6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

IUPAC Name

2-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C11H11FN2O/c12-11-7-4-9(15)13-5-6-2-1-3-8(14-11)10(6)7/h4,6H,1-3,5H2,(H,13,15)

InChI Key

QGADOMIFOCJKHT-UHFFFAOYSA-N

SMILES

C1CC2CNC(=O)C=C3C2=C(C1)N=C3F

Canonical SMILES

C1CC2CNC(=O)C=C3C2=C(C1)N=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.